2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide
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Overview
Description
- The compound features a quinoline ring system, a chlorophenoxy group, and a propanamide moiety. Its structure suggests potential biological activity.
2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide: , also known by its chemical formula , is a synthetic compound with interesting properties.
Preparation Methods
- One notable method for synthesizing this compound involves the reaction of 4-chlorophenol with 2-methylquinoline to form the chlorophenoxyquinoline intermediate.
- Subsequently, the intermediate reacts with 2-methylpropanoyl chloride (or its equivalent) to yield the final product.
- Industrial production methods may involve variations of this synthetic route, optimizing yields and scalability.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, the quinoline ring may undergo oxidation or reduction.
Amide Hydrolysis: The propanamide functionality can be hydrolyzed under acidic or basic conditions.
- Common reagents include base , acid , and oxidizing/reducing agents .
- Major products include derivatives with modified substituents on the quinoline ring or amide group.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anti-inflammatory, antitumor, or antimicrobial agent.
Biology: Investigating its effects on cellular processes, such as apoptosis or enzyme inhibition.
Industry: It may find applications in agrochemicals, dyes, or materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets. For instance:
Enzymes: It could inhibit or activate enzymes involved in metabolic pathways.
Cell Signaling Pathways: Modulating cellular responses via receptor binding.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features, such as the chlorophenoxy moiety and the specific quinoline substitution pattern.
Properties
Molecular Formula |
C20H19ClN2O2 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide |
InChI |
InChI=1S/C20H19ClN2O2/c1-13-7-8-14-5-4-6-17(18(14)22-13)23-19(24)20(2,3)25-16-11-9-15(21)10-12-16/h4-12H,1-3H3,(H,23,24) |
InChI Key |
TYERZGMXEKZKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
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